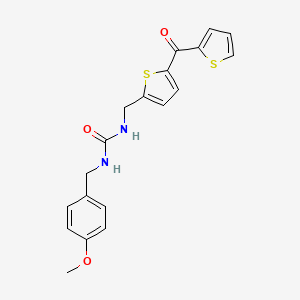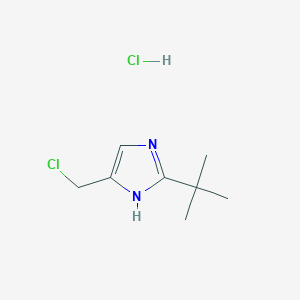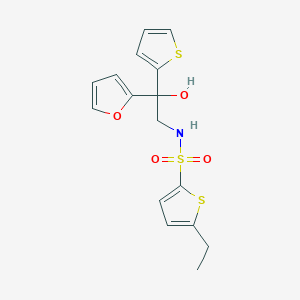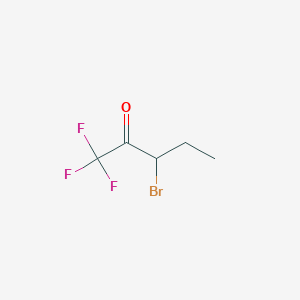
1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, also known as MBTU, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its unique chemical structure, which makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. In neurological disorders, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In infectious diseases, this compound has been shown to inhibit the activity of bacterial and viral enzymes, which are essential for their survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the research application. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while inhibiting angiogenesis. In neurological disorders, this compound has been found to reduce oxidative stress and inflammation, while promoting neuroprotection. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses, while reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has several advantages for lab experiments, including its high purity and yield, as well as its unique chemical structure. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea research, including the development of more efficient synthesis methods, the exploration of its potential applications in other scientific research fields, and the investigation of its potential as a therapeutic agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention for its potential applications in various scientific research fields. Its unique chemical structure and promising research results make it a promising candidate for further research and development. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves a multi-step process, starting with the reaction between 4-methoxybenzylamine and 5-(thiophene-2-carbonyl)thiophene-2-carboxylic acid to form an intermediate product. This intermediate product is then reacted with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and N,N-diisopropylethylamine (DIPEA) to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has been found to have potential applications in various scientific research fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antimicrobial properties by inhibiting the growth of bacteria and viruses.
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-24-14-6-4-13(5-7-14)11-20-19(23)21-12-15-8-9-17(26-15)18(22)16-3-2-10-25-16/h2-10H,11-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQFDKXDCHOTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-(4-acetylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899436.png)
![N-[(Z)-[2-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2899440.png)

![N-allyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine](/img/structure/B2899442.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2899447.png)

![1'-(2-methylbenzo[d]thiazole-6-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2899451.png)
![9-(2,3-dimethylphenyl)-3-(2-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2899452.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B2899453.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole;hydrochloride](/img/structure/B2899456.png)

amino}-N-methylacetamide](/img/structure/B2899459.png)
